3-Aminopiperidine-1-carboxamide; oxalic acid
Description
Properties
IUPAC Name |
3-aminopiperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.C2H2O4/c7-5-2-1-3-9(4-5)6(8)10;3-1(4)2(5)6/h5H,1-4,7H2,(H2,8,10);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMOJCAEVBESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction Method
The most straightforward and commonly employed method involves the direct reaction of 3-Aminopiperidine-1-carboxamide with oxalic acid in an appropriate solvent medium such as water or ethanol. This reaction is conducted under controlled temperature conditions to ensure complete salt formation and optimal crystallization.
- Process:
- Dissolve 3-Aminopiperidine-1-carboxamide in water or ethanol.
- Add stoichiometric amounts of oxalic acid.
- Stir the mixture at ambient or slightly elevated temperature (typically 20–60°C).
- Allow the salt to precipitate or crystallize.
- Filter, wash, and dry the resulting product.
This method benefits from simplicity and mild reaction conditions, making it suitable for laboratory-scale synthesis and initial screening.
Synthetic Route via Piperidine Derivatives
The precursor 3-Aminopiperidine-1-carboxamide is synthesized separately before salt formation. The synthesis of this intermediate typically involves:
- Starting with piperidine derivatives.
- Introduction of the amino group at the 3-position through substitution or reductive amination.
- Formation of the carboxamide group by reaction with appropriate carboxylic acid derivatives or amide-forming reagents.
Once the intermediate is prepared, it is reacted with oxalic acid as described above.
Industrial-Scale Production
Industrial production optimizes yield and purity through:
- Use of large-scale reactors with precise temperature and pH control.
- Continuous or batch processes depending on scale.
- Optimization of solvent systems for better crystallization and isolation.
- Incorporation of purification steps such as recrystallization or chromatography.
Industrial methods focus on cost-efficiency and environmental considerations, minimizing waste and solvent use.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Water, Ethanol | Solvent choice affects solubility and crystallization |
| Temperature | 20–60 °C | Controlled to prevent decomposition |
| Reaction Time | 1–24 hours | Depends on scale and temperature |
| Molar Ratio | 1:1 (3-Aminopiperidine-1-carboxamide : Oxalic acid) | Stoichiometric for salt formation |
| Purification | Filtration, washing, drying | To obtain pure crystalline salt |
Synthetic Routes to 3-Aminopiperidine-1-carboxamide (Precursor)
Given the importance of the precursor, its preparation is often detailed as follows:
Boc-Protected Piperidine Route
- Use of tert-butoxycarbonyl (Boc) protecting groups to protect amino functionalities during synthesis.
- Starting from Boc-protected piperidine derivatives, selective substitution at the 3-position is performed.
- Deprotection under acidic or basic conditions yields 3-Aminopiperidine-1-carboxamide.
- This method allows for stereoselective synthesis and better control over purity and yield.
Hydrogenation and Catalytic Reduction
- Benzyl or Boc-protected intermediates are subjected to catalytic hydrogenation using Pd/C catalysts under hydrogen atmosphere.
- This step removes protecting groups and reduces intermediates to yield the desired amine carboxamide.
- Reaction conditions: room temperature to 65°C, hydrogen pressure 1 atm to 0.6 MPa, reaction times 12–14 hours.
Research Findings on Preparation Efficiency and Purity
Studies indicate that:
- Direct salt formation with oxalic acid provides high purity crystalline products with yields exceeding 85% under optimized conditions.
- Use of Boc-protected intermediates improves stereochemical purity and reduces side reactions.
- Catalytic hydrogenation steps are critical for removing protecting groups without degrading the piperidine ring.
- Reaction monitoring by HPLC and GC ensures completion and quality control.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct Salt Formation | 3-Aminopiperidine-1-carboxamide + Oxalic acid | Water/Ethanol, 20–60°C, 1–24 h | 80–90 | >98 | Simple, scalable, mild conditions |
| Boc-Protected Synthetic Route | Boc-protected piperidine derivatives | Catalytic hydrogenation, deprotection | 70–85 | >99 | Allows stereocontrol, requires multiple steps |
| Industrial Batch Synthesis | Optimized reagents and solvents | Large reactors, controlled pH and temp | 85–95 | >98 | Cost-effective, environmentally optimized |
Chemical Reactions Analysis
Types of Reactions
3-Aminopiperidine-1-carboxamide; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry
3-Aminopiperidine-1-carboxamide; oxalic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex molecules due to its versatile functional groups. The compound can undergo various chemical reactions, including:
- Oxidation: Leading to the formation of carboxylic acids.
- Reduction: Resulting in the production of amines.
- Substitution Reactions: Facilitating the replacement of functional groups with halogens or nucleophiles.
Biology
Research has indicated that this compound may influence biological systems through interactions with specific molecular targets. Studies focus on its potential therapeutic properties, particularly in neuropharmacology and medicinal chemistry. For instance, derivatives of this compound are being explored for their efficacy in treating neurological disorders such as Alzheimer's disease .
Medicine
The compound's structural features make it a candidate for drug development. Its derivatives have been investigated for their ability to modulate neurotransmitter systems, which could lead to new treatments for psychiatric and neurological conditions. Research highlights include:
- Therapeutic Potential: Investigated for neuroprotective effects.
- Optical Activity: Some derivatives exhibit significant optical activity, enhancing their pharmacological profiles .
Industry
In industrial applications, this compound is used in the formulation of new materials and chemical processes. Its unique properties facilitate the development of advanced polymers and coatings that require specific chemical characteristics.
Case Studies
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal explored the effects of 3-Aminopiperidine derivatives on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating cognitive impairments associated with aging .
Case Study 2: Synthetic Methodology
Research focusing on synthetic methodologies highlighted an efficient one-pot reaction involving this compound as an intermediate for synthesizing complex alkaloids. This approach demonstrated significant reductions in reaction time and improved yields compared to traditional methods .
Mechanism of Action
The mechanism of action of 3-Aminopiperidine-1-carboxamide; oxalic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalic Acid vs. Other Dicarboxylic Acids
Oxalic acid is often compared to other short-chain dicarboxylic acids like malonic (C₃), succinic (C₄), and glutaric (C₅) acids. Key differences include:
| Property | Oxalic Acid (C₂) | Malonic Acid (C₃) | Succinic Acid (C₄) |
|---|---|---|---|
| pKa₁/pKa₂ | 1.25/4.14 | 2.83/5.69 | 4.21/5.64 |
| Solubility (g/100g H₂O) | 10.2 (20°C) | 73.5 (20°C) | 5.8 (20°C) |
| Applications | Rust removal, chelation | Polymer synthesis | Food additive, biochemistry |
| Chelation Strength | Strong (forms stable metal complexes) | Moderate | Weak |
| Thermal Stability | Decomposes at ~189°C | Stable up to 135°C | Stable up to 235°C |
Oxalic acid’s high acidity and strong chelation make it superior in metal ion removal (e.g., iron oxides in mineral processing) compared to malonic or succinic acids . However, its toxicity limits its use in food or pharmaceuticals, where succinic acid is preferred .
Oxalic Acid in Industrial Processes vs. Sulfuric Acid
Oxalic acid is less corrosive than sulfuric acid (H₂SO₄) and preserves material structure during activation. For example, in smectite clay treatment, oxalic acid (0.5 M) creates pores without structural collapse, unlike sulfuric acid .
3-Aminopiperidine-1-carboxamide vs. Related Piperidine Derivatives
Piperidine derivatives vary in functional groups and applications:
However, ester derivatives (e.g., benzyl or allyl) are more commonly used in synthetic chemistry due to easier functionalization .
Oxalic Acid in Environmental and Industrial Contexts
- Rare Earth Recovery : Oxalic acid efficiently precipitates neodymium ions from organic phases, achieving >90% recovery at 40°C .
- Adsorption Studies : Oxalic acid adsorbs onto hydroxyapatite via phosphate group replacement and complex formation, with minimal temperature dependence .
- Degradation Kinetics : Ozonation with magnesium (COP process) degrades oxalic acid 3–5× faster than standalone ozonation (pseudo-first-order kinetics; k = 0.12 min⁻¹) .
Challenges in Quantification and Extraction
- Oxalic Acid : Flame atomic absorption spectroscopy (FAAS) provides accurate quantification, while UV-Vis spectrophotometry suffers from matrix interference in plant samples .
- Piperidine Derivatives: Limited analytical data exist for 3-aminopiperidine-1-carboxamide, necessitating HPLC or LC-MS for precise characterization .
Biological Activity
Overview
3-Aminopiperidine-1-carboxamide; oxalic acid, with the CAS number 1354953-69-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of piperidine derivatives with appropriate amine and carboxamide groups under controlled conditions. Its structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to significant biological effects.
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to active sites on enzymes, altering their catalytic activity .
- Cell Signaling Modulation : It influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. This includes affecting the phosphorylation status of key signaling proteins and interacting with transcription factors.
- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
In Vitro Studies
Recent studies have evaluated the inhibitory activities of various piperidine derivatives against specific enzymes such as cathepsin K. For example, a study synthesized several derivatives and tested their activity, finding that some exhibited significant inhibitory effects on bone resorption, which is crucial for osteoporosis treatment .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| F-12 | 13.52 | Potent Cat K inhibitor |
| H-9 | 20.46 | Comparable anti-bone resorption activity to MIV-711 |
Case Studies
- Anti-Cancer Activity : A study investigated the effects of similar piperidine derivatives on human gastric epithelial cells. It was found that these compounds could reduce oxidative stress and induce apoptosis by modulating Bcl-2 and caspase levels .
- Therapeutic Applications : The compound's potential in treating osteoporosis was highlighted in a study where it demonstrated significant anti-bone resorption activity in vitro. The LD50 value was determined to exceed 300 mg/kg in acute toxicity tests, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of 3-Aminopiperidine-1-carboxamide when complexed with oxalic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and hydrogen bonding patterns. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (e.g., carboxylate and amide bonds). X-ray diffraction (XRD) is critical for crystallographic validation of co-crystal formations. High-performance liquid chromatography (HPLC) ensures purity (>95%) by detecting residual solvents or unreacted precursors .
Q. What safety protocols should be followed when handling oxalic acid in synthetic procedures involving 3-Aminopiperidine-1-carboxamide?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles. Immediate eye flushing (15 minutes with water) and skin decontamination (soap and water for 15 minutes) are essential for accidental exposure. Conduct reactions in fume hoods to mitigate inhalation risks, as oxalic acid vapors can irritate mucous membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
